molecular formula C8H13NO5 B136973 Ac-d-ala-d-lactic acid CAS No. 136577-05-4

Ac-d-ala-d-lactic acid

Cat. No.: B136973
CAS No.: 136577-05-4
M. Wt: 203.19 g/mol
InChI Key: FIQRMBHOTDMNOQ-RFZPGFLSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-d-ala-d-lactic acid typically involves the coupling of D-alanine and D-lactic acid through peptide bond formation. This process can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

This includes the use of automated peptide synthesizers for large-scale production, which allows for precise control over reaction conditions and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ac-d-ala-d-lactic acid primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in esterification and amidation reactions due to the presence of both carboxyl and amino groups .

Common Reagents and Conditions

    Peptide Bond Formation: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and other coupling reagents.

    Hydrolysis: Acidic or basic conditions to cleave peptide bonds.

    Esterification: Alcohols and acid catalysts.

    Amidation: Amines and coupling reagents.

Major Products Formed

The major products formed from these reactions include various peptide derivatives and hydrolyzed fragments, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ac-d-ala-d-lactic acid has several important applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both D-alanine and D-lactic acid, which provides a distinct substrate for studying the activity of D-alanine carboxypeptidases. This uniqueness makes it valuable for research into antibiotic resistance mechanisms and the development of new antibiotics .

Properties

IUPAC Name

(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQRMBHOTDMNOQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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